molecular formula C13H8F5NO2 B582506 2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine CAS No. 1261728-42-0

2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B582506
CAS No.: 1261728-42-0
M. Wt: 305.204
InChI Key: IWSLSJNTXHKLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine (CAS 1261728-42-0) is a fluorinated pyridine derivative of significant interest in chemical and pharmaceutical research. Its molecular formula is C13H8F5NO2, with a molar mass of approximately 305.20 g/mol . The compound features a pyridine core substituted with both difluoromethoxy and 4-(trifluoromethoxy)phenyl groups, a structural motif known to impart unique physicochemical properties and enhance biological activity . Fluorinated pyridines, such as this compound, are key building blocks in the development of active ingredients. The trifluoromethylpyridine (TFMP) moiety is particularly prominent in the synthesis of modern agrochemicals and pharmaceuticals, with its derivatives demonstrating potent herbicidal, insecticidal, and fungicidal activities . In medicinal chemistry, TFMP-based structures are frequently investigated for their potential as therapeutic agents, with numerous compounds currently in clinical trials . This specific compound serves as a valuable synthetic intermediate for researchers developing novel molecules in these fields. The presence of fluorine atoms is a critical design element, often leading to improved metabolic stability, lipophilicity, and binding affinity in target molecules . This product is intended for research purposes such as method development, chemical synthesis, and biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(difluoromethoxy)-5-[4-(trifluoromethoxy)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO2/c14-12(15)20-11-6-3-9(7-19-11)8-1-4-10(5-2-8)21-13(16,17)18/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSLSJNTXHKLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)OC(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744606
Record name 2-(Difluoromethoxy)-5-[4-(trifluoromethoxy)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261728-42-0
Record name 2-(Difluoromethoxy)-5-[4-(trifluoromethoxy)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Pyridine Ring Construction

The pyridine backbone is typically synthesized via Kröhnke pyridine synthesis or cross-coupling reactions . A representative approach involves:

  • Starting material : 2-chloro-5-bromopyridine.

  • Functionalization : Sequential introduction of trifluoromethoxy and difluoromethoxy groups via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

Example Protocol:

StepReagents/ConditionsPurposeYield
14-(Trifluoromethoxy)phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12hSuzuki-Miyaura coupling to attach the 4-(trifluoromethoxy)phenyl group68–72%
2NaOCF₂H, CuI, DMF, 120°C, 24hDifluoromethoxy group introduction via NAS55–60%

Trifluoromethoxy Group Installation

The 4-(trifluoromethoxy)phenyl moiety is introduced using:

  • Method A : Direct trifluoromethoxylation of pre-functionalized pyridine derivatives.

    • Reagents : Trifluoromethyl triflate (Tf₂O), AgF, 1,10-phenanthroline.

    • Conditions : 100°C, 18h in anhydrous DMF.

    • Key finding : Silver-mediated pathways suppress side reactions like C-F bond cleavage .

  • Method B : Coupling with pre-synthesized 4-(trifluoromethoxy)phenylboronic acid (see table above).

Difluoromethoxy Group Introduction

The difluoromethoxy (-OCF₂H) group is installed via:

  • Chloride displacement : Reacting 2-chloropyridine intermediates with sodium difluoromethoxide (NaOCF₂H).

    • Solvent : DMF or DMSO.

    • Catalyst : CuI (10 mol%).

    • Temperature : 120–130°C.

  • Limitation : Competing hydrolysis of NaOCF₂H requires strict anhydrous conditions.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:4) isolates the target compound.

  • Analytical data :

    • ¹⁹F NMR : δ −55.2 ppm (CF₃), −82.4 ppm (OCF₂H).

    • HRMS : m/z 343.08 [M+H]⁺.

Industrial-Scale Optimization

  • Continuous flow reactors : Reduce reaction time from 24h to 2h for NAS steps.

  • Catalyst recycling : Palladium nanoparticles immobilized on magnetic supports improve cost efficiency.

Challenges and Mitigation Strategies

IssueSolution
Low NAS reactivity at pyridine C2Use electron-deficient pyridine precursors (e.g., nitro-substituted).
Trifluoromethoxy group instabilityEmploy in-situ generation of CF₃O⁻ using Ruppert-Prakash reagent (TMSCF₃) .
By-product formation during couplingOptimize ligand choice (e.g., XPhos for Suzuki-Miyaura).

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups or the pyridine ring.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the compound, while substitution reactions could produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of pyridine, including this compound, exhibit promising inhibitory activity against wild-type HIV-1 with favorable pharmacokinetic profiles. For instance, studies have shown that modifications in the pyridine structure can lead to increased potency and reduced cytotoxicity, making it a candidate for further development in antiviral therapies .

Agrochemical Development

The herbicidal properties of pyridine derivatives have been investigated extensively. Compounds similar to 2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine have demonstrated significant inhibitory effects on broadleaf weeds. Preliminary screenings indicate that certain derivatives can achieve over 85% inhibition of weed growth, suggesting their potential as effective herbicides in agricultural applications .

Fluorescent Probes

Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in biochemical assays. The presence of fluorine atoms enhances the compound's stability and fluorescence characteristics, allowing for real-time monitoring in biological systems . Such applications are critical in developing diagnostic tools and studying cellular processes.

Case Studies

StudyApplicationFindings
Antiviral Activity HIV InhibitionIdentified derivatives with low cytotoxicity and high potency against HIV-1 .
Herbicidal Activity Weed ControlCompound exhibited >85% inhibitory activity against various broadleaf weeds .
Fluorescent Probes Biochemical AssaysDemonstrated effective real-time monitoring capabilities due to enhanced fluorescence properties .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its fluorinated groups. These interactions can modulate the activity of the targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Substituents on Pyridine Fluorinated Groups Biological Activity / Application Reference
Target Compound 2-OCF₂H, 5-(4-OCF₃-C₆H₄) Difluoromethoxy, Trifluoromethoxy Not explicitly stated (likely preclinical)
OXS007417 (2) () 1-(4-OCF₂H-C₆H₄), 6-(4-F-2-Me-C₆H₃) Difluoromethoxy Tubulin binding; acute myeloid leukemia
SC06 () 3-Cl, 2-hydrazinyl, 5-CF₃ Trifluoromethyl, Trifluoromethoxy mTOR inhibitor; multiple myeloma therapy
Roflumilast () Benzamide with 4-OCF₂H Difluoromethoxy PDE4 inhibitor; anti-inflammatory
7e () 3-Cl, 2-(NO₂-C₆H₃-O-CH₂-4-OCF₃) Trifluoromethoxy Herbicide candidate

Key Observations :

  • Substituent Positioning : The target compound’s substituents at positions 2 and 5 differ from OXS007417 (positions 1 and 6) and SC06 (positions 2 and 5), affecting steric and electronic interactions with biological targets.
  • Fluorination Impact : Trifluoromethoxy (-OCF₃) groups (target compound, 7e) confer higher electronegativity and stability compared to difluoromethoxy (-OCF₂H) groups (target compound, roflumilast) .

Biological Activity

2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine is a fluorinated heterocyclic compound that has attracted significant attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The presence of difluoromethoxy and trifluoromethoxy groups enhances its chemical properties, making it a valuable candidate for various biological studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₃H₈F₅N₁O₂
Molecular Weight305.2 g/mol
Boiling Point301.1 ± 42.0 °C (predicted)
Density1.364 ± 0.06 g/cm³ (predicted)
pKa0.59 ± 0.29 (predicted)

These properties suggest a stable compound with potential for interaction with biological systems, particularly due to the electron-withdrawing nature of the fluorinated groups which can influence lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorinated groups enhance the compound's affinity for various proteins and enzymes, potentially leading to modulation of biological pathways.

Interaction with Biological Targets

  • Histone Deacetylases (HDACs) : Studies have indicated that fluorinated compounds can exhibit increased potency against HDACs, which are critical in regulating gene expression. For instance, similar fluorinated derivatives have shown enhanced inhibition of HDACs compared to their non-fluorinated counterparts, suggesting that the introduction of fluorine can improve therapeutic efficacy .
  • Calcium-Activated Chloride Channel (TMEM16A) : Research has highlighted the role of fluorinated compounds in targeting ion channels, which are essential for various physiological processes .

Case Studies

  • Inhibition of Cancer Cell Lines : A study demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including prostate and colon cancer cells. The introduction of trifluoromethyl groups was associated with improved selectivity and potency, as evidenced by lower IC₅₀ values in treated cells .
  • Antiviral Activity : Research has explored the potential antiviral properties of fluorinated compounds during the COVID-19 pandemic. Compounds structurally related to this compound were assessed for their ability to inhibit viral proteases, which are crucial for viral replication .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other fluorinated pyridine derivatives:

CompoundPotency (IC₅₀)Target
2-(Difluoromethoxy)-5-(4-trifluoromethoxy)phenylpyridineTBDHDACs
2-Fluoro-4-(trifluoromethyl)pyridine~3.64 μMHDAC1-3
Pentafluoro compounds~0.32 μMMV4-11 cells

This table illustrates how variations in fluorination can significantly impact biological activity and selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing difluoromethoxy and trifluoromethoxy groups into pyridine derivatives?

  • Methodology : The synthesis of fluorinated pyridines often involves nucleophilic substitution or cross-coupling reactions. For example, the difluoromethoxy group can be introduced via reaction of pyridine precursors with difluoromethylation reagents (e.g., ClCF2_2OAr) under basic conditions. Trifluoromethoxy groups may require Ullmann coupling or transition metal-catalyzed reactions with aryl halides and trifluoromethoxy sources. Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical for yield and purity .

Q. How is the compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

  • Methodology :

  • 19F NMR^{19}\text{F NMR} : The difluoromethoxy (-OCF2_2H) and trifluoromethoxy (-OCF3_3) groups exhibit distinct splitting patterns. For example, -OCF2_2H typically shows a doublet of triplets near -80 ppm, while -OCF3_3 appears as a singlet around -55 ppm.
  • 1H NMR^{1}\text{H NMR} : Protons on the pyridine ring resonate between 7.5–8.5 ppm, with coupling patterns indicating substitution positions.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 307.06 (calculated for C13_{13}H8_8F5_5NO2_2) .

Q. What solvents and conditions are optimal for purifying this compound via column chromatography?

  • Methodology : Due to the compound’s lipophilic fluorinated groups, silica gel chromatography with a gradient of ethyl acetate/hexane (10–40% EA) is effective. For improved separation, use reverse-phase C18 columns with acetonitrile/water mobile phases. Recrystallization in ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How do electronic effects of fluorinated substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing nature of -OCF3_3 and -OCF2_2H groups activates the pyridine ring toward electrophilic substitution. For Suzuki-Miyaura coupling, position the boronic acid at the para position relative to the fluorinated groups to minimize steric hindrance. DFT calculations can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. What in vitro models are suitable for evaluating this compound’s biological activity, and how should dose-response studies be designed?

  • Methodology :

  • Cell-Based Assays : Use cancer cell lines (e.g., multiple myeloma RPMI8226) with mTOR pathway relevance. Preclinical studies on similar compounds (e.g., SC06 in ) employed MTT assays and Annexin V/PI staining for apoptosis detection.
  • Dose-Response : Test concentrations ranging from 0.1–100 µM, with 24–72 hr incubation. Include positive controls (e.g., rapamycin for mTOR inhibition) and validate results via Western blotting for phosphorylated S6K1 .

Q. How can computational methods predict off-target interactions or metabolic stability of this compound?

  • Methodology :

  • Molecular Docking : Screen against kinase databases (e.g., PDB) to identify potential off-targets. The trifluoromethoxy group’s hydrophobicity may favor binding to ATP pockets in kinases.
  • ADME Prediction : Tools like SwissADME estimate metabolic stability by analyzing CYP450 interactions. The compound’s logP (~3.5) suggests moderate blood-brain barrier permeability .

Q. What strategies mitigate hydrolysis or decomposition of the difluoromethoxy group during long-term storage?

  • Methodology : Store the compound under inert atmosphere (N2_2 or Ar) at -20°C in amber vials. Lyophilization with cryoprotectants (e.g., trehalose) can stabilize aqueous formulations. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Data Contradictions and Resolution

  • Synthesis Yields : reports yields up to 85% for similar pyridines using Pd-catalyzed coupling, while achieved 57–59% for hydantoin derivatives. These discrepancies highlight the need for substrate-specific optimization, particularly in managing steric bulk from fluorinated groups.
  • Biological Activity : While demonstrates mTOR inhibition in myeloma cells, other fluorinated pyridines ( ) show variable bioactivity. Researchers should validate target engagement using kinase profiling panels and CRISPR-based gene knockout models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.